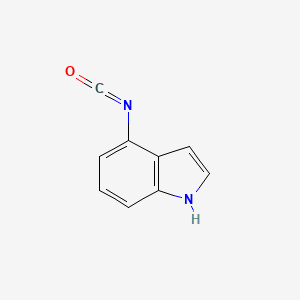

4-Isocyanato-1H-indole

Descripción general

Descripción

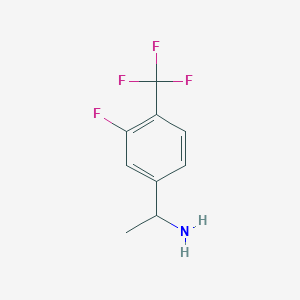

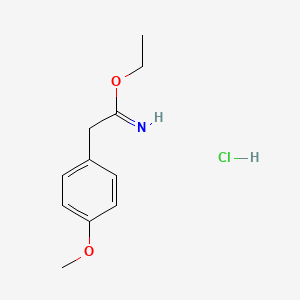

4-Isocyanato-1H-indole is a chemical compound with the CAS Number: 581812-74-0 . It has a molecular weight of 158.16 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or CAplicaciones Científicas De Investigación

a. Cyclohepta[b]indoles: Indole-based cycloadditions lead to the formation of cyclohepta[b]indoles, which exhibit interesting biological activities. Researchers have explored their potential as anticancer agents, antimicrobial compounds, and enzyme inhibitors .

b. Tetrahydrocarbazoles: Tetrahydrocarbazoles, derived from indole-based cycloadditions, have been investigated for their antitumor properties. They also serve as building blocks for natural product synthesis .

c. Tetrahydroindolo[3,2-c]quinolines: These heterocyclic structures, accessible through indole-based cycloadditions, have shown promise as kinase inhibitors and antiviral agents. Their unique scaffold contributes to their bioactivity .

d. Indolines: Indolines, synthesized via indole-based cycloadditions, find applications in medicinal chemistry. They are potential candidates for drug discovery and development .

Biological Potential of Indole Derivatives

Indole derivatives, including 4-Isocyanato-1H-indole, have attracted attention due to their biological activities. Here’s a glimpse:

a. Anti-HIV-1 Activity: Researchers have explored novel indole derivatives for their anti-HIV-1 potential. Molecular docking studies revealed promising interactions with viral proteins .

Fermentative Indole Production

Indole can be produced through various strategies, including bacterial tryptophanase (TnaA) or indole-3-glycerol-phosphate lyases (IGLs). These enzymes enable indole synthesis from different precursors, making it a valuable compound for biotechnological applications .

Multicomponent Reactions Using Indoles

Indoles participate in multicomponent reactions, leading to the synthesis of complex heterocyclic scaffolds. Researchers have harnessed indoles to create diverse structures with potential pharmacological significance .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-isocyanato-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the indole nucleus, which is a biologically active pharmacophore .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by interacting with viral proteins and inhibiting viral replication .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the action of this compound could result in various molecular and cellular effects.

Propiedades

IUPAC Name |

4-isocyanato-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-11-9-3-1-2-8-7(9)4-5-10-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBUDUAPHLTEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

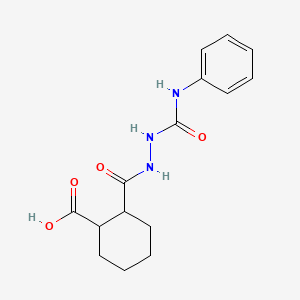

![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)

![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)

![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)